molecular formula C17H18FNO2 B2951322 N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1351589-49-5

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2951322
CAS No.: 1351589-49-5
M. Wt: 287.334
InChI Key: HFAHOQGUKSFDRE-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropane ring and fluorophenyl group are crucial for its binding affinity and specificity, while the dimethylfuran moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. The combination of the cyclopropane ring and the dimethylfuran moiety also contributes to its distinct chemical and physical properties .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-9-13(12(2)21-11)10-19-16(20)17(7-8-17)14-3-5-15(18)6-4-14/h3-6,9H,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAHOQGUKSFDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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